N-Benzyl-5-ethoxy-2-nitroaniline
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Overview
Description
N-Benzyl-5-ethoxy-2-nitroaniline: is an organic compound with the molecular formula C15H16N2O3 It is a derivative of aniline, featuring a benzyl group, an ethoxy group, and a nitro group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Ethoxybenzene: The synthesis begins with the nitration of ethoxybenzene to introduce the nitro group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Reduction to Amino Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Benzylation: The final step involves the benzylation of the amino group using benzyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of N-Benzyl-5-ethoxy-2-nitroaniline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-Benzyl-5-ethoxy-2-nitroaniline can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzyl and ethoxy groups direct incoming electrophiles to specific positions on the aromatic ring.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: N-Benzyl-5-ethoxy-2-aminoaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: N-Benzyl-5-ethoxy-2-nitrosoaniline or this compound.
Scientific Research Applications
Chemistry: N-Benzyl-5-ethoxy-2-nitroaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pigments, and other aromatic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism by which N-Benzyl-5-ethoxy-2-nitroaniline exerts its effects depends on its chemical structure. The nitro group can participate in redox reactions, while the benzyl and ethoxy groups influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Benzyl-2-nitroaniline: Lacks the ethoxy group, resulting in different reactivity and applications.
5-Ethoxy-2-nitroaniline:
N-Benzyl-5-methoxy-2-nitroaniline: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.
Uniqueness: N-Benzyl-5-ethoxy-2-nitroaniline is unique due to the presence of both benzyl and ethoxy groups, which confer specific chemical properties and reactivity patterns
Properties
IUPAC Name |
N-benzyl-5-ethoxy-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-20-13-8-9-15(17(18)19)14(10-13)16-11-12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFNWYJJQKLSQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742847 |
Source
|
Record name | N-Benzyl-5-ethoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-70-0 |
Source
|
Record name | Benzenemethanamine, N-(5-ethoxy-2-nitrophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-5-ethoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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